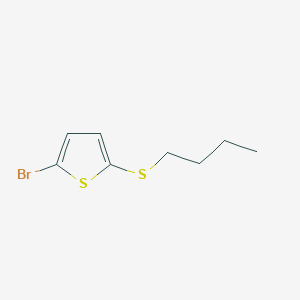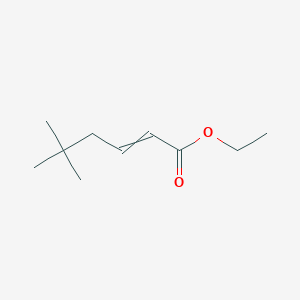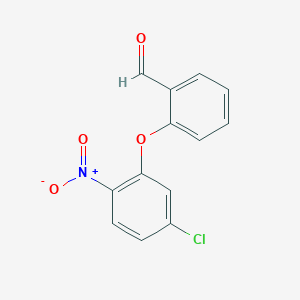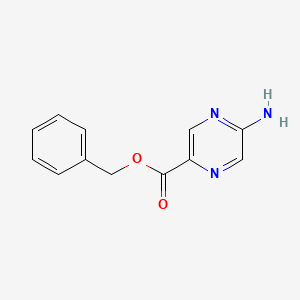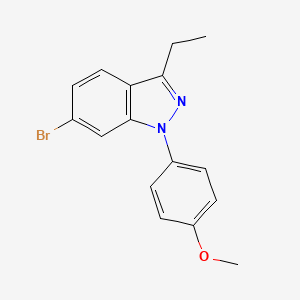
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate brominated ketone under acidic conditions to form the indazole ring. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or employing continuous flow reactors .
Chemical Reactions Analysis
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation or signal transduction pathways, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound has a similar structure but lacks the ethyl and bromo substituents. It may exhibit different biological activities and chemical reactivity.
5-(4-Methoxyphenyl)-1H-imidazole: This compound contains an imidazole ring instead of an indazole ring. It may have different pharmacological properties and applications.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a tetrazole ring and may be used in different chemical and biological contexts .
Properties
Molecular Formula |
C16H15BrN2O |
|---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
6-bromo-3-ethyl-1-(4-methoxyphenyl)indazole |
InChI |
InChI=1S/C16H15BrN2O/c1-3-15-14-9-4-11(17)10-16(14)19(18-15)12-5-7-13(20-2)8-6-12/h4-10H,3H2,1-2H3 |
InChI Key |
AFOVOWKDWWLQER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
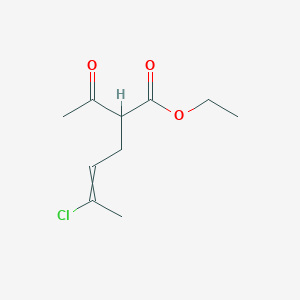
![2-Chloro-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B8496995.png)
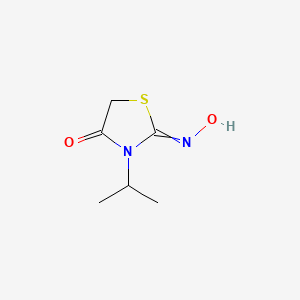
![Diethyl 2-[[(allyloxy)carbonyl]amino]malonate](/img/structure/B8497005.png)
![3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine](/img/structure/B8497012.png)
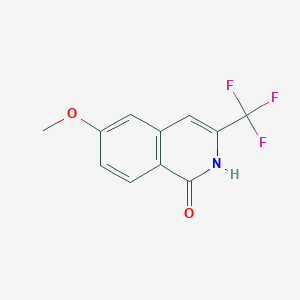
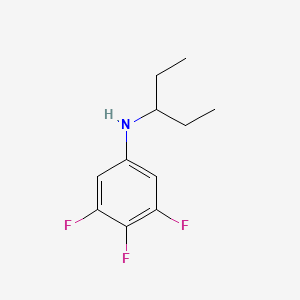
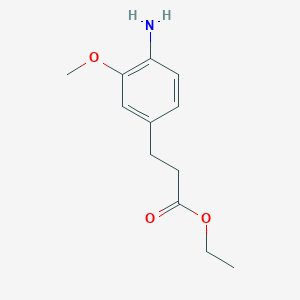
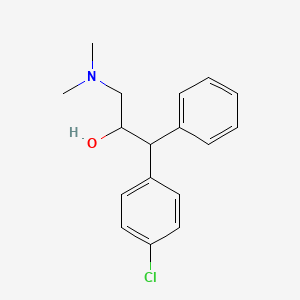
![4,6-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8497053.png)
